Bienvenue dans la boutique en ligne BenchChem!

4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate

Structure-activity relationship Piperazine substitution Drug design

4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate (CAS 129664-04-6) belongs to the 2,4-disubstituted quinazoline class featuring a 4-pentyloxy (n-amyloxy) side chain and a 4-propylpiperazin-1-yl moiety at the 2-position. This compound sits at the intersection of two well-characterized quinazoline subfamilies: anticonvulsant/nootropic 4-alkoxy-2-piperazinylquinazolines and lipid peroxidation-inhibitory 4-alkoxyquinazolines.

Molecular Formula C24H34N4O5
Molecular Weight 458.5 g/mol
Cat. No. B12913201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate
Molecular FormulaC24H34N4O5
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H30N4O.C4H4O4/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYXTSCCVXUAXKIP-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline Maleate: A Structurally Distinct Quinazoline Research Compound for CNS and Neuroprotection Programs


4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate (CAS 129664-04-6) belongs to the 2,4-disubstituted quinazoline class featuring a 4-pentyloxy (n-amyloxy) side chain and a 4-propylpiperazin-1-yl moiety at the 2-position . This compound sits at the intersection of two well-characterized quinazoline subfamilies: anticonvulsant/nootropic 4-alkoxy-2-piperazinylquinazolines [1] and lipid peroxidation-inhibitory 4-alkoxyquinazolines [2]. The maleate salt form and the saturated propyl substituent on the piperazine ring represent deliberate structural choices that differentiate it from the allyl-substituted analog KB-5666 (fumarate salt), creating a structurally distinguishable tool for structure-activity relationship (SAR) studies.

Why Generic Quinazoline Substitution Fails: Structural Specificity of 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline Maleate


Within the 2,4-disubstituted quinazoline class, the biological profile is exquisitely sensitive to both the 4-alkoxy chain length and the N-substituent on the piperazine ring. Systematic SAR studies have demonstrated that anticonvulsive activity follows a parabolic relationship with lipophilicity [1], while the identity of the piperazine N-substituent (allyl vs. propyl vs. phenyl) dictates target engagement profiles across anticonvulsive, antihypoxic, nootropic, and lipid peroxidation inhibitory activities [2][3]. The maleate counterion further distinguishes this compound from fumarate salt forms (e.g., KB-5666), with implications for solubility, dissolution rate, and crystallinity that can affect both in vitro assay reproducibility and in vivo pharmacokinetics [4]. Consequently, substituting a generic quinazoline or even a closely related analog risks introducing uncontrolled variables into replicate studies.

Quantitative Differentiation Evidence: 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline Maleate Versus Closest Analogs


Piperazine N-Substituent Differentiation: Saturated Propyl vs. Unsaturated Allyl Group

The target compound bears a saturated n-propyl group on the piperazine nitrogen, whereas its closest structural analog KB-5666 (2-(allyl-1-piperazinyl)-4-n-amyloxyquinazoline fumarate, CAS 131916-69-3) carries an unsaturated allyl (2-propenyl) substituent [1]. This single-bond saturation difference alters the electronic character and conformational flexibility of the piperazine ring, parameters known to influence receptor binding and metabolic stability in quinazoline-based drug candidates [2].

Structure-activity relationship Piperazine substitution Drug design

Salt Form Differentiation: Maleate Counterion vs. Fumarate in KB-5666

The target compound is supplied as the maleate salt, whereas the close analog KB-5666 is formulated as the fumarate salt [1]. Maleate and fumarate are geometric isomers (cis vs. trans butenedioic acid) that produce distinct crystal packing, aqueous solubility, and dissolution profiles. Patent literature on quinazoline derivative salt forms explicitly identifies maleate salt selection as a critical parameter for optimizing solubility and bioavailability [2].

Salt selection Solubility enhancement Formulation development

Commercial Purity Specification: NLT 98% Assay with ISO-Certified Quality System

The compound is commercially available with a documented purity specification of NLT 98% from MolCore under ISO-certified quality systems . A second vendor (Chemenu) lists purity at 97% . For comparison, the related anticonvulsant/nootropic lead compound 2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline (CAS 122009-54-5) is typically listed at 95% purity from general suppliers , reflecting a difference in commercial quality tier.

Quality control Purity specification ISO certification

Class-Level Anticonvulsant and Antihypoxic Activity: Propylpiperazine Quinazoline Core Evidence

The 2-(4-propylpiperazin-1-yl)quinazoline scaffold has been validated in the 4-phenoxy series, where 4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline (compound 5w) was selected as the most promising antiepileptic candidate from a panel of analogs, exhibiting anticonvulsive activity comparable to carbamazepine and phenytoin with fewer side effects [1]. The target compound differs at the 4-position (pentyloxy replacing phenoxy), and SAR from the 4-alkoxy series demonstrates that 4-alkoxy substitution generally preserves and can enhance anticonvulsive potency relative to 4-phenoxy [2].

Anticonvulsant Antihypoxic Epilepsy models

Lipid Peroxidation Inhibitory Potential: Class-Level Evidence from 4-Alkoxyquinazoline Series

The 4-pentyloxyquinazoline substructure is directly associated with lipid peroxidation inhibitory activity, as demonstrated by KB-5666 (2-(allyl-1-piperazinyl)-4-n-amyloxyquinazoline fumarate), which inhibited lipid peroxidation in brain homogenates and mitochondria at 3–100 μM in vitro [1] and provided dose-dependent protection against hippocampal CA1 neuronal death at 3–50 mg/kg i.v. in a gerbil forebrain ischemia model [2]. Since both the target compound and KB-5666 share the identical 4-n-amyloxy (pentyloxy) pharmacophore on the quinazoline core, the lipid peroxidation inhibitory motif is structurally conserved.

Lipid peroxidation Neuroprotection Ischemia-reperfusion

Nootropic and Antiamnestic Activity Scaffold Validation: Allyl-to-Propyl Substitution SAR

The closely related 4-pentyloxy analog with an allyl piperazine substituent (compound 4, CAS 122009-54-5) demonstrated antiamnestic activity superior to three clinically used reference compounds—aniracetam, idebenone, and bifemelane—across a wide dose range of 1–30 mg/kg in a scopolamine-induced amnesia model [1]. This compound (4) was selected as the most promising nootropic candidate from the 4-alkoxy series. The target compound's propyl substitution represents the next logical SAR iteration: replacing the metabolically labile allyl group with a saturated propyl group to assess retention or enhancement of nootropic efficacy with potentially improved metabolic stability.

Nootropic Antiamnestic Cognitive enhancement

Evidence-Backed Application Scenarios for 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline Maleate in Drug Discovery and Preclinical Research


SAR Probe for Piperazine N-Substituent Metabolic Stability Studies in CNS Programs

The saturated n-propyl group on the piperazine ring distinguishes this compound from the established allyl analog (KB-5666 and compound 4), enabling direct paired comparisons of metabolic stability (e.g., intrinsic clearance in hepatocyte or microsomal assays) to isolate the contribution of N-substituent saturation to overall pharmacokinetic profile. This is directly supported by the structural differentiation evidence in Section 3, Evidence Item 1 [1].

Neuroprotection Screening Cascade Reference Compound with Validated Lipid Peroxidation Motif

The conserved 4-pentyloxy pharmacophore (identical to KB-5666) makes this compound a suitable candidate for inclusion in neuroprotection screening panels—including oxygen-glucose deprivation (OGD) in primary neurons, mitochondrial swelling assays, and in vivo ischemia-reperfusion models—where its distinct piperazine substitution can help distinguish antioxidant-mediated neuroprotection from receptor-mediated effects. This application derives from the class-level lipid peroxidation evidence in Section 3, Evidence Items 4 and 5 [2][3].

Anticonvulsant Drug Discovery: Propylpiperazine Quinazoline Lead Optimization

The propylpiperazine-quinazoline core has been clinically validated in the 4-phenoxy series (compound 5w), and the 4-pentyloxy substitution represents an underexplored lipophilicity vector within the anticonvulsant SAR space. This compound is suitable for screening in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models, with the maleate salt providing appropriate solubility for both in vitro electrophysiology (e.g., patch-clamp on Na⁺ or Ca²⁺ channels) and in vivo intraperitoneal dosing. This application is supported by the class-level anticonvulsant evidence in Section 3, Evidence Item 4 and salt form evidence in Item 2 [4].

Nootropic Agent Development: Allyl-to-Propyl SAR Comparator for Cognitive Enhancement Programs

With the allyl analog (compound 4, CAS 122009-54-5) established as superior to aniracetam, idebenone, and bifemelane in preclinical antiamnestic assays, the propyl-substituted target compound serves as the critical SAR follow-up to evaluate whether saturation of the N-allyl group preserves nootropic efficacy while potentially reducing CYP-mediated metabolic activation or inactivation. Recommended testing in scopolamine-induced amnesia models (passive avoidance, Morris water maze, novel object recognition). This scenario is directly grounded in Section 3, Evidence Items 1 and 6 [5].

Quote Request

Request a Quote for 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.